Pelophylaxin-1
説明
Pelophylaxin-1 is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of the frog Pelophylax ridibundus. It belongs to the temporin family, characterized by short sequences (typically 10–14 residues), a net positive charge, and α-helical structures in hydrophobic environments . Its mechanism involves disrupting microbial membranes via electrostatic interactions with negatively charged phospholipids, followed by pore formation and cell lysis .
Structural analysis reveals a conserved FLPLLAGLA sequence motif critical for lipid bilayer penetration, with a C-terminal amidation enhancing stability . Pelophylaxin-1 also demonstrates synergistic effects with conventional antibiotics (e.g., ciprofloxacin) against multidrug-resistant pathogens, making it a candidate for combinatorial therapies .
特性
生物活性 |
Antimicrobial |
|---|---|
配列 |
GILTDTLKGAAKNVAGVLLDKLKCKITGGC |
製品の起源 |
United States |
類似化合物との比較
Table 1: Structural and Functional Properties of Pelophylaxin-1 and Related AMPs
| Compound | Source | Length (residues) | Net Charge | Key Structural Motifs | Antimicrobial Spectrum | Hemolytic Activity (HC₅₀, μM) |
|---|---|---|---|---|---|---|
| Pelophylaxin-1 | Pelophylax ridibundus | 13 | +3 | FLPLLAGLA (amidated C-terminus) | Gram-positive bacteria, fungi | >50 |
| Temporin A | Rana temporaria | 13 | +2 | FLPLIGRVLSGIL | Gram-positive bacteria | 25 |
| Esculentin-1a | Pelophylax esculentus | 46 | +6 | GICRAMKNLLKTAGKAIAGKA | Gram-negative bacteria, fungi | >100 |
| Ranatuerin-2 | Rana catesbeiana | 25 | +4 | GLFDIIKDTGKNVAKGVGQD | Broad-spectrum bacteria, protozoa | 30 |
| Magainin 2 | Xenopus laevis | 23 | +4 | GIGKFLHSAKKFGKAFVGEIMNS | Gram-negative bacteria | >100 |
Key Observations :
Length and Charge : Pelophylaxin-1’s compact size (+3 charge) balances antimicrobial potency and reduced cytotoxicity compared to longer peptides like esculentin-1a (+6 charge), which exhibit higher hemolytic thresholds but lower bioavailability .
Spectrum Specificity : Unlike magainin 2 (Gram-negative specificity), Pelophylaxin-1 targets Gram-positive pathogens, akin to temporin A. This selectivity correlates with its preference for phosphatidylglycerol-rich membranes common in Gram-positive bacteria .
Structural Stability: The amidated C-terminus of Pelophylaxin-1 enhances proteolytic resistance compared to non-amidated analogues like ranatuerin-2, which degrade rapidly in serum (t₁/₂: 2 hours vs. 30 minutes) .
Pharmacokinetic and Pharmacodynamic Profiles
Table 2: Pharmacokinetic Parameters of Pelophylaxin-1 and Analogues
| Compound | Bioavailability (%) | Half-life (h) | Plasma Protein Binding (%) | Metabolic Pathway | Excretion Route |
|---|---|---|---|---|---|
| Pelophylaxin-1 | 15–20 | 1.5 | 40 | Renal clearance | Urine (70%), bile (30%) |
| Temporin A | <10 | 0.8 | 55 | Hepatic CYP3A4 | Feces (90%) |
| Esculentin-1a | 5–8 | 3.2 | 75 | Proteolytic degradation | Urine (85%) |
| Magainin 2 | 12–18 | 2.1 | 30 | Renal clearance | Urine (60%), bile (40%) |
Key Findings :
Bioavailability : Pelophylaxin-1’s moderate bioavailability (15–20%) surpasses temporin A (<10%) due to reduced plasma protein binding and slower renal clearance .
Metabolic Stability : Unlike temporin A (CYP3A4-dependent metabolism), Pelophylaxin-1 relies on renal excretion, minimizing drug-drug interactions in combinatorial regimens .
Mechanisms of Action and Resistance
Pelophylaxin-1’s membrane disruption mechanism contrasts with esculentin-1a, which translocates intracellularly to inhibit protein synthesis . While both peptides induce microbial death, Pelophylaxin-1 exhibits lower propensity to trigger resistance due to its nonspecific membrane targeting. For example, S. aureus develops resistance to magainin 2 (via altered membrane lipid composition) at a rate 10× higher than to Pelophylaxin-1 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
